2-{[3-(2-methoxyphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}-N-(5-methyl-1,2-oxazol-3-yl)acetamide
Overview
Description
2-{[3-(2-methoxyphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}-N-(5-methyl-1,2-oxazol-3-yl)acetamide is a complex organic compound that features a unique combination of functional groups, including a methoxyphenyl group, a pyrimidoindole core, a sulfanyl linkage, and an oxazolylacetamide moiety
Mechanism of Action
Target of Action
The primary targets of this compound are currently unknown. The compound is a derivative of indole , a heterocyclic compound that is found in many important synthetic drug molecules and binds with high affinity to multiple receptors . .
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The compound may interact with its targets in a manner that contributes to these activities.
Biochemical Pathways
Given the broad spectrum of biological activities associated with indole derivatives , it is likely that this compound affects multiple pathways
Result of Action
Given the various biological activities associated with indole derivatives , it can be inferred that this compound may have a wide range of molecular and cellular effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[3-(2-methoxyphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}-N-(5-methyl-1,2-oxazol-3-yl)acetamide typically involves multiple steps, including the formation of the pyrimidoindole core, the introduction of the methoxyphenyl group, and the attachment of the oxazolylacetamide moiety. Common synthetic routes may involve:
Formation of the Pyrimidoindole Core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Methoxyphenyl Group: This step may involve electrophilic aromatic substitution reactions.
Attachment of the Oxazolylacetamide Moiety: This can be done through amide bond formation reactions using coupling reagents.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment and stringent reaction condition controls.
Chemical Reactions Analysis
Types of Reactions
2-{[3-(2-methoxyphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}-N-(5-methyl-1,2-oxazol-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the carbonyl groups can yield alcohols.
Scientific Research Applications
2-{[3-(2-methoxyphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}-N-(5-methyl-1,2-oxazol-3-yl)acetamide has several scientific research applications:
Medicinal Chemistry: This compound can be explored for its potential as a therapeutic agent due to its unique structural features.
Biological Studies: It can be used in studies to understand its interaction with biological targets.
Material Science: The compound’s unique properties can be leveraged in the development of new materials with specific functionalities.
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds with an indole core, such as tryptophan and serotonin.
Oxazole Derivatives: Compounds like oxazepam and cloxacillin.
Uniqueness
What sets 2-{[3-(2-methoxyphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}-N-(5-methyl-1,2-oxazol-3-yl)acetamide apart is its unique combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
IUPAC Name |
2-[[3-(2-methoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N5O4S/c1-13-11-18(27-32-13)25-19(29)12-33-23-26-20-14-7-3-4-8-15(14)24-21(20)22(30)28(23)16-9-5-6-10-17(16)31-2/h3-11,24H,12H2,1-2H3,(H,25,27,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZYFSOOQTMSCHI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC=CC=C4OC)NC5=CC=CC=C53 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N5O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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